(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone
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Overview
Description
4-BENZYL-1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties. The presence of the imidazo[1,2-a]pyridine core in the structure imparts significant biological activity, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the imidazo[1,2-a]pyridine core through a condensation reaction between a 2-aminopyridine and an α-haloketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-BENZYL-1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-BENZYL-1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication in bacteria, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Known for its catalytic activity in oxidation reactions.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Exhibits lower catalytic activity compared to other derivatives.
Uniqueness
4-BENZYL-1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and piperidine groups enhances its ability to interact with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C20H20ClN3O |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone |
InChI |
InChI=1S/C20H20ClN3O/c21-17-6-7-19-22-18(14-24(19)13-17)20(25)23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2 |
InChI Key |
JOCRHNDLCFLPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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